molecular formula C6H12ClNO2S B2886335 Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride CAS No. 2219419-10-8

Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride

Cat. No.: B2886335
CAS No.: 2219419-10-8
M. Wt: 197.68
InChI Key: NNYHEUDDSONGMT-RIHPBJNCSA-N
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Description

Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride is a heterocyclic compound with significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[3,4-b]pyrrole ring system with a 5,5-dioxide substitution and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the starting materials may undergo a series of reactions involving oxidation, reduction, and cyclization to form the desired thieno[3,4-b]pyrrole ring system. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or tetrahydrofuran (THF), and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole: Another heterocyclic compound with a similar ring system but different heteroatoms.

    Rel-(3aR,6aS)-hexahydro-1H-pyrrolo[3,4-b]pyridine: Features a pyridine ring instead of a thieno ring, leading to different chemical properties.

Uniqueness

Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride is unique due to the presence of both sulfur and nitrogen in its ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications .

Properties

IUPAC Name

(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-7-6(5)4-10;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYHEUDDSONGMT-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219419-10-8
Record name rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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